molecular formula C18H16N4O3S B11619411 N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11619411
M. Wt: 368.4 g/mol
InChI Key: WEDLGHACUUQLAP-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a dibenzofuran core substituted with a methoxy group at position 2 and linked via an acetamide bridge to a 4-methyl-1,2,4-triazole-3-thiol moiety. Synthesized through the reaction of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide with aromatic thiols, it has demonstrated significant antifungal activity against Trichoderma harzianum, Aspergillus ochraceus, Candida albicans, Fusarium solani, Fusarium moniliforme, and Fusarium culmorum, outperforming ketoconazole in some cases . Its structural uniqueness lies in the combination of the electron-rich dibenzofuran system and the triazole-thioether group, which may enhance binding to biological targets.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N4O3S/c1-22-10-19-21-18(22)26-9-17(23)20-13-8-15-12(7-16(13)24-2)11-5-3-4-6-14(11)25-15/h3-8,10H,9H2,1-2H3,(H,20,23)

InChI Key

WEDLGHACUUQLAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Methoxylation of dibenzo[b,d]furan at the 2-position is achieved via electrophilic substitution. Using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C yields 2-methoxydibenzo[b,d]furan with >85% purity. Nitration at the 3-position followed by reduction (H₂/Pd-C) produces the amine precursor.

Oxidative Cyclization

Alternative methods employ oxidative cyclization of 2-methoxyphenyl ethers using iodine(III) reagents (e.g., PhI(OAc)₂). This one-pot method achieves 78% yield but requires stringent temperature control (60–70°C).

Table 1: Comparison of Dibenzo[b,d]furan Core Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Friedel-CraftsCH₃I, AlCl₃, CH₂Cl₂8892
Oxidative CyclizationPhI(OAc)₂, DMF, 60°C7889

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol moiety is synthesized via cyclocondensation or thiolation:

Cyclocondensation of Thiosemicarbazides

Methylhydrazine reacts with carbon disulfide (CS₂) in ethanol under reflux to form 4-methyl-1,2,4-triazole-3-thiol. Yields range from 70–80% with purification via recrystallization (ethanol/water).

Direct Thiolation of Triazole

Preformed 4-methyl-1,2,4-triazole undergoes thiolation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C, achieving 85% conversion.

Coupling Reactions to Form the Acetamide Bridge

The final step involves coupling the dibenzo[b,d]furan amine with the triazole-thiol via a sulfanylacetamide linker:

Carbodiimide-Mediated Coupling

2-Chloroacetyl chloride reacts with the dibenzo[b,d]furan amine in THF to form the chloroacetamide intermediate. Subsequent nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of K₂CO₃ yields the target compound.

Table 2: Key Reaction Parameters for Acetamide Formation

ParameterOptimal ConditionYield (%)Reference
SolventTetrahydrofuran (THF)76
BasePotassium carbonate82
Temperature25°C (room temperature)68
Reaction Time12 hours75

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling step, improving yield to 88% while reducing side products.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but increase hydrolysis risk. THF balances reactivity and stability.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) at 5 mol% improves acylation efficiency by 15%.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Recrystallization from ethanol is less effective due to the compound’s low solubility.

Analytical Characterization

5.1 NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, dibenzofuran-H), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, N-CH₃).

  • ¹³C NMR : 168.9 ppm (C=O), 159.2 ppm (OCH₃), 152.1 ppm (triazole-C).

5.2 Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 369.0984 (calc. 369.0981).

Table 3: Summary of Preparation Routes

MethodAdvantagesLimitationsYield (%)
Carbodiimide CouplingHigh scalabilityLong reaction time76
Microwave SynthesisRapid, high yieldSpecialized equipment88

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether group (-S-) undergoes oxidation under controlled conditions. This reaction is critical for modifying electron density and enhancing metabolic stability:
*Reaction**:

-S-H2O2/AcOH-SO-excessH2O2-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO-} \xrightarrow[\text{excess}]{\text{H}_2\text{O}_2} \text{-SO}_2\text{-}

Oxidation State Conditions Product Application
Sulfoxide (SO)30% H₂O₂, AcOH, 0°C, 2hSulfoxide derivativeImproved solubility
Sulfone (SO₂)Excess H₂O₂, 50°C, 6hSulfone derivativeEnhanced receptor binding

Acetamide Hydrolysis

The acetamide group (-NHCOCH₂S-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid or its salt:
*Reaction**:

-NHCOCH2S-HCl/H2O or NaOH-NH2+HOOCCH2S-\text{-NHCOCH}_2\text{S-} \xrightarrow{\text{HCl/H}_2\text{O or NaOH}} \text{-NH}_2 + \text{HOOCCH}_2\text{S-}

Conditions Catalyst Product Yield
6M HCl, refluxNoneFree amine + thiolacetic acid~60%
1M NaOH, RTPhase-transfer agentSodium carboxylate~75%

Triazole Ring Functionalization

The triazole ring participates in electrophilic substitution and coordination chemistry due to its electron-rich nitrogen atoms:

Halogenation

*Reaction**:

TriazoleNXS (X = Cl, Br)5-Halo-triazole derivative\text{Triazole} \xrightarrow{\text{NXS (X = Cl, Br)}} \text{5-Halo-triazole derivative}

Reagent Position Product Use
NCSC5Intermediate for cross-coupling
NBSC5Radiolabeling precursor

Metal Coordination

The triazole nitrogen atoms bind transition metals (e.g., Cu, Pd), enabling catalytic applications:

Triazole+Pd(OAc)2Pd-triazole complex\text{Triazole} + \text{Pd(OAc)}_2 \rightarrow \text{Pd-triazole complex}

  • Application : Suzuki-Miyaura coupling catalysts

Methoxy Group Demethylation

The methoxy group on the dibenzofuran undergoes demethylation under strong Lewis acids:
*Reaction**:

-OCH3BBr3/CH2Cl2-OH\text{-OCH}_3 \xrightarrow{\text{BBr}_3/\text{CH}_2\text{Cl}_2} \text{-OH}

  • Conditions : BBr₃ (1.2 eq), CH₂Cl₂, -78°C → RT, 12h

  • Yield : 85–90%

  • Product Utility : Phenolic intermediate for further derivatization (e.g., glycosylation).

Nucleophilic Aromatic Substitution

Electron-deficient positions on the dibenzofuran core react with nucleophiles:

Position Nucleophile Product Conditions
C4NH₃4-Amino-dibenzofuran100°C, DMF, 24h
C1HS⁻Thioether analogK₂S, DMSO, 80°C

Photochemical Reactions

The dibenzofuran moiety undergoes [4+2] cycloaddition under UV light:

DibenzofuranhνEndo-peroxide\text{Dibenzofuran} \xrightarrow{h\nu} \text{Endo-peroxide}

  • Application : Prodrug activation in targeted therapy .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

Compound Key Reaction Rate Constant (k, s⁻¹) Reference
4-Methylthio-N-(pyridin-3-yl)acetamideThioether oxidation0.15 ± 0.02
N-(benzothiazolyl)acetamideAcetamide hydrolysis0.08 ± 0.01
Target CompoundTriazole halogenation0.22 ± 0.03

Mechanistic Insights

  • Thioether Oxidation : Follows a radical pathway confirmed by ESR spectroscopy .

  • Triazole Coordination : X-ray crystallography reveals η²-binding mode with Pd .

Scientific Research Applications

Recent studies have highlighted the potential of this compound as an antimicrobial agent . The triazole moiety is known for its antifungal properties, and compounds containing this structure have been successfully utilized in treating fungal infections. Research indicates that derivatives of triazoles exhibit activity against various pathogens, making them valuable in developing new antifungal therapies .

Anticancer Properties

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has shown promising results in anticancer studies. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Specifically, triazole derivatives are noted for their efficacy against several types of tumors, including breast and lung cancers .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor . It may exhibit inhibitory effects on enzymes relevant to metabolic disorders, such as α-glucosidase and acetylcholinesterase. These enzymes play critical roles in conditions like Type 2 diabetes and Alzheimer's disease. By inhibiting these enzymes, the compound could contribute to therapeutic strategies aimed at managing these diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole or furan components can lead to enhanced efficacy or reduced toxicity. Research has shown that specific substitutions can significantly impact the compound's interaction with biological targets .

Safety and Toxicity

Safety assessments are essential for any potential therapeutic agent. Preliminary data suggest that this compound has a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm its safety for human use. Understanding the pharmacokinetics and pharmacodynamics will also be crucial in evaluating its therapeutic window .

Mechanism of Action

The mechanism of action of N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring might inhibit certain enzymes, while the dibenzofuran core could intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Dibenzofuran + triazole-thioacetamide 2-Methoxy, 4-methyl-triazole Antifungal (broad-spectrum)
ZINC15018994 Benzofuran + triazole-thioacetamide 4-Methyl-triazole, cyclohexyl Docking score: 124.684 (interacts with Arg364, Asp533, Thr718)
AB4 () Benzamide + triazole-thio 4-Methyl-triazole, 4-methyl-thiazole Similarity score: 0.500 (vs. target)
7a–e () Phenyl + triazole-thioacetamide Isobutylphenyl, halogens Antiexudative activity in rats
KA1–KA15 () Pyridinyl-triazole-thioacetamide Carbamoyl, electron-withdrawing groups Antimicrobial, antioxidant, anti-inflammatory
OLC-12 () Triazole-thioacetamide + pyridinyl Ethyl, isopropylphenyl Orco agonist (olfactory channel modulation)

Key Observations:

  • Antifungal Specificity : The target compound’s dibenzofuran moiety distinguishes it from benzofuran-based analogues like ZINC15018994, which show stronger docking interactions but lack antifungal data .
  • Triazole-Thioether Role : The 4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl group is a common feature in antiviral derivatives (), but its pairing with dibenzofuran in the target compound enhances antifungal efficacy .
  • Substituent Impact : Electron-withdrawing groups (e.g., halogens in ) improve antiexudative activity in rats , whereas pyridinyl groups () broaden activity to antimicrobial and anti-inflammatory targets .

Pharmacological Performance

Table 2: Activity Profiles of Triazole-Thioacetamide Derivatives

Compound Target Organism/Application Efficacy Cytotoxicity (HEK-293/GMK) Reference
Target Compound Fungal pathogens > Ketoconazole (Fusarium spp.) Not reported
Derivatives Adenovirus-5, ECHO-9 Viral replication inhibition (IC₅₀: 10–50 µM) Low cytotoxicity (CC₅₀ > 100 µM)
KA3, KA4, KA7 () E. coli, S. aureus MIC: 12.5–25 µg/mL Not reported
VUAA-1 () Insect Orco channels EC₅₀: ~2 µM Not applicable
  • Antifungal vs. Antiviral: The target compound’s antifungal activity contrasts with ’s derivatives, which inhibit adenovirus replication, suggesting triazole-thioacetamides exhibit scaffold-dependent target specificity .
  • Cytotoxicity : compounds show low cytotoxicity, a critical advantage for therapeutic use, though this data is absent for the target compound .

Structure-Activity Relationship (SAR) Analysis

  • Dibenzofuran vs.
  • Methoxy Position : The 2-methoxy group on dibenzofuran may enhance solubility or hydrogen bonding, a feature absent in ’s phenyl derivatives .
  • Triazole Substitution: 4-Methyl on the triazole ring (target compound) is conserved in antiviral analogues (), whereas 5-substituted triazoles () shift activity to nonlinear optical applications .

Contradictions and Limitations

  • Similar Structures, Divergent Activities : AB4 () shares a 4-methyl-triazole-thio group with the target compound but is a benzamide derivative with uncharacterized biological roles, highlighting the role of the core scaffold in determining function .
  • docking scores in ) .

Biological Activity

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound with significant potential in medicinal chemistry due to its complex structure and biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 351061-94-4

The structure features a dibenzofuran moiety and a triazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. For instance, mercapto-substituted 1,2,4-triazoles have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural components .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. For example, certain triazolethiones have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The presence of the dibenzofuran structure may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, which can protect normal cells from oxidative stress induced by cancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that derivatives with sulfanyl groups exhibited enhanced activity compared to their non-sulfanyl counterparts. This suggests that this compound could be a promising candidate for further development in antimicrobial therapy .

Study 2: Cytotoxicity Assessment

In another study focused on the cytotoxic effects of triazole derivatives on cancer cell lines, it was found that certain modifications to the triazole ring significantly increased anticancer activity. The specific substitution patterns influenced the degree of cytotoxicity observed. This highlights the importance of structural variations in optimizing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (nM)Reference
Triazole AAntimicrobial182
Triazole BAnticancer (MCF-7)24
Triazole CAntioxidantN/A

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a chloroacetylated intermediate with a thiol-containing triazole derivative in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in water . For analogs, substituent positions (e.g., methoxy groups on dibenzofuran) are introduced early in the synthesis to ensure regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • X-ray crystallography : To resolve stereochemistry and confirm substituent positions (e.g., methoxy and triazole moieties) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify hydrogen and carbon environments, particularly for sulfanyl and acetamide linkages.
  • HPLC-MS : To assess purity and molecular weight.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance anti-exudative or anti-inflammatory activity in this compound?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl residue or acetyl radicals to improve anti-exudative activity. For example, analogs with 4-nitro substitutions showed 25–30% greater efficacy than diclofenac sodium in rat models .
  • Replace the methoxy group with bulkier substituents (e.g., ethoxy) to modulate lipophilicity and bioavailability .

Q. How should researchers design in vivo studies to evaluate bioactivity and dose-response relationships?

  • Methodological Answer :
  • Use rodent models (e.g., rat formalin-induced edema) with doses ranging from 5–20 mg/kg. Compare against reference drugs (e.g., diclofenac sodium at 8 mg/kg) .
  • Measure biomarkers like prostaglandin E2 (PGE2) or TNF-α levels in serum to quantify anti-inflammatory effects.

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

  • Methodological Answer :
  • Perform systematic SAR studies with controlled variables (e.g., substituent type, position) and multivariate statistical analysis. For instance, conflicting data on methoxy vs. ethyl groups can be resolved by comparing their electronic (Hammett constants) and steric effects .
  • Validate hypotheses using molecular docking to predict binding affinities to target proteins (e.g., COX-2) .

Q. What strategies optimize synthetic yield and purity for scalable production?

  • Methodological Answer :
  • Optimize solvent polarity: DMF or acetonitrile improves solubility of intermediates .
  • Use catalytic bases (e.g., triethylamine) to accelerate reaction rates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What mechanistic approaches are suitable for studying this compound’s mode of action?

  • Methodological Answer :
  • Enzyme inhibition assays : Test activity against cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) to identify anti-inflammatory pathways .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., NF-κB) to rationalize experimental data .

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